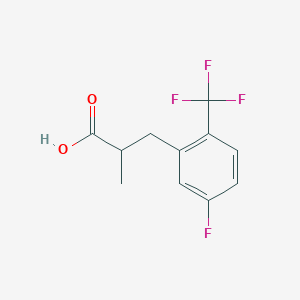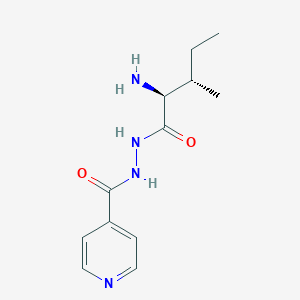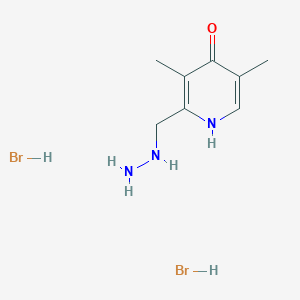![molecular formula C12H12N2O3 B1416480 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid CAS No. 1094451-54-3](/img/structure/B1416480.png)
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid
Vue d'ensemble
Description
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C12H12N2O3 . It is a solid substance . This compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
While specific synthesis methods for “4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid” were not found, imidazole compounds in general can be synthesized through various methods . For example, one method involves the reaction of glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid” can be represented by the SMILES stringO=C(O)C1=CC=C(C=C1)C2=NC=CN2C . This indicates that the molecule contains a carboxylic acid group attached to a benzene ring, which is further connected to an imidazole ring via a methoxy group . Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid” is a solid substance . Its molecular weight is 232.24 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Thromboxane Synthase Inhibition :
- Imidazole-based derivatives, including compounds related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, have been studied as thromboxane synthase inhibitors. Such compounds displayed significant inhibition of thromboxane B2 generation, with activities surpassing that of known inhibitors like dazoxiben (Manley et al., 1987).
Corrosion Inhibition :
- Imidazole-based compounds, similar to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, have demonstrated effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds exhibit significant efficiency in preventing steel corrosion, a property explored through both experimental and theoretical methods (Rbaa et al., 2020).
Herbicide Analysis :
- Certain derivatives of imidazolinone herbicides, which are structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, have been synthesized for developing efficient gas chromatographic methods. This aids in the trace level analysis of herbicides in various matrices such as water and soil (Anisuzzaman et al., 2000).
Inhibition of Protein Tyrosine Phosphatase 1B :
- Research on 3-acetamido-4-methyl benzoic acid derivatives, which share a structural similarity with 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, has shown these compounds to be potent inhibitors of protein tyrosine phosphatase 1B, an enzyme implicated in several diseases. This inhibition has potential therapeutic implications (Rakse et al., 2013).
Methanol Production by Bacteria :
- Studies have explored the use of methoxybenzoic acids by bacteria such as Pseudomonas putida for the production of methanol. This research provides insights into microbial metabolism and potential applications in biotransformation processes (Donnelly & Dagley, 1980).
Antimicrobial and Molluscicidal Activity :
- Prenylated benzoic acid derivatives, related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, have been isolated from plant leaves and shown to exhibit antimicrobial and molluscicidal activities. This indicates their potential use in pest control and antibacterial applications (Orjala et al., 1993).
Fluorescent Chemosensors for Ion Detection :
- Imidazole-based compounds, structurally akin to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. This highlights their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for “4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid” and similar imidazole compounds could involve further exploration of their broad range of biological activities for potential applications in drug development . Given the increasing public health problems due to antimicrobial resistance, there is a need for the development of new drugs that can overcome these issues . Imidazole compounds, with their diverse biological activities, could potentially play a role in addressing this need .
Propriétés
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-6-13-11(14)8-17-10-4-2-9(3-5-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSXOQOLPYKWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)




![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)




![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B1416417.png)
![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)